4,5-Dimethylbenzo[d]thiazol-2(3H)-one
Description
4,5-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazolone core substituted with methyl groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and agrochemical research. Its derivatives are widely studied for pharmacological activities, including antifungal, antidepressant, and receptor-binding properties. The compound’s reactivity at the 3-position allows for functionalization, enabling the synthesis of diverse analogs with tailored biological profiles .
Properties
CAS No. |
1188226-49-4 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4,5-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
REGJNZSVGLBSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization from 3,4-Dimethylaniline
One established route begins with 3,4-dimethylaniline , which undergoes reaction with potassium thiocyanate and bromine to form 5,6-dimethylbenzo[d]thiazol-2-amine, a close precursor to the target compound. This step involves electrophilic substitution and cyclization to form the benzothiazole ring system.
- Reaction conditions: Typically carried out in acidic medium with controlled addition of bromine.
- Outcome: Formation of the benzothiazole core with methyl groups at the 4 and 5 positions (corresponding to 5,6 in some numbering systems).
Conversion to 2(3H)-one Derivative
The amine intermediate can be further transformed into the 2(3H)-one form by:
- Acetylation with chloroacetyl chloride to form a chloroacetamide intermediate.
- Subsequent intramolecular cyclization or substitution with nucleophiles (e.g., piperazine derivatives) to close the ring and form the thiazolone structure.
This method was demonstrated in the synthesis of related benzothiazole derivatives with high yields and purity, confirmed by spectroscopic methods (FT-IR, NMR, MS).
Oxidative Cyclization and Disulfide Intermediate Route
Another approach involves the oxidative cyclization of mercapto-substituted precursors:
- Starting from a mercaptophenyl derivative, selective deprotection of thiol groups is achieved using triflic acid and anisole in trifluoroacetic acid (TFA) at low temperature.
- The free thiol intermediate undergoes oxidation (e.g., with dimethyl sulfoxide, DMSO) to form a disulfide intermediate.
- Under basic conditions (e.g., sodium hydride in DMF), intramolecular ring closure occurs, yielding the benzothiazole ring system with the thiazolone moiety.
This method allows for the introduction of various substituents on the benzene ring, including electron-donating and electron-withdrawing groups, providing versatility in the synthesis of substituted benzothiazoles.
Catalyst-Free Multicomponent Reactions
Recent studies have reported efficient, catalyst-free, one-pot syntheses of benzothiazole derivatives under reflux conditions:
- Reaction of 2-chlorobenzothiazole with benzyl bromides and phenols or mercaptobenzoxazole in acetone.
- Use of triethylamine as a base facilitates nucleophilic substitution and ring closure.
- The process yields benzothiazole derivatives with high purity and excellent yields (above 90%) within a few hours.
Though these studies focus on related benzothiazole derivatives, the methodology is adaptable for preparing this compound by selecting appropriate substituted starting materials.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic Characterization : The synthesized compounds are typically characterized by FT-IR (notably C=S stretch near 1660 cm⁻¹), NMR (¹H and ¹³C), and mass spectrometry confirming molecular ion peaks consistent with the proposed structures.
- Reaction Optimization : Oxidative cyclization reactions have been optimized by varying bases and oxidants, with sodium hydride in DMF and DMSO oxidation providing efficient ring closure.
- Yield and Purity : Catalyst-free methods yield products with high purity and yields often exceeding 90%, with simple work-up procedures involving recrystallization from common solvents like hexane/ethyl acetate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-position of the benzothiazole ring is highly reactive toward nucleophiles due to electron-withdrawing effects of the thiazolone moiety. Key examples include:
Condensation Reactions
The hydrazide derivatives undergo condensation with carbonyl compounds:
| Substrate | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 4-(Morpholinosulfonyl)benzohydrazide | Aldehydes/ketones, acidic | Hydrazone derivatives | Anticancer agent precursors |
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the thiazolone ring can hydrolyze:
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| 1M HCl, reflux | 4,5-Dimethyl-2-aminobenzenethiol | Forms free thiol for further coupling | |
| NaOH (aq.), 60°C | Sulfonate derivatives | Enhanced water solubility |
Oxidation and Reduction
The sulfur atom and exocyclic double bond participate in redox reactions:
| Reaction | Reagents | Product | Outcome | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, acetic acid | Sulfoxide/sulfone derivatives | Increased electrophilicity | |
| Reduction | NaBH₄, MeOH | Dihydrothiazole analogs | Altered bioactivity |
Thermal Stability and Kinetics
Thermogravimetric analysis (TGA) reveals decomposition onset at 220–240°C, while differential scanning calorimetry (DSC) shows a melting endotherm at 146.4°C . These properties inform reaction condition optimization to avoid thermal degradation.
Mechanistic Insights
Scientific Research Applications
4,5-Dimethylbenzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethylbenzo[d]thiazol-2(3H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes . In the context of organic electronics, its rigid planar structure and electron-deficient nature enable efficient intermolecular interactions, making it suitable for use in semiconductors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity of benzo[d]thiazol-2(3H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Antifungal Activity
Compounds 4d–4g (e.g., 3-[(5-p-tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) exhibit moderate antifungal activity compared to the parent 4,5-dimethyl derivative. For instance, 4d showed 78.5% yield and activity against Rhizoctonia solani, while 4g (4-tert-butylphenyl analog) displayed higher lipophilicity but similar efficacy .
Receptor Binding and Selectivity
The 4,5-dimethyl core lacks intrinsic receptor affinity but serves as a template for optimizing σ1 receptor ligands. Compound 8a, featuring a shortened linker and specific aryl groups, achieved nanomolar affinity (Ki = 4.5 nM) and high σ1/σ2 selectivity (483-fold), outperforming analogs with bulkier substituents .
Antidepressant Effects
Derivatives 2c and 2d demonstrated superior antidepressant activity in forced swim tests (FST), reducing immobility time by 40–50% compared to controls. These compounds highlight the importance of electron-withdrawing substituents at the 3-position for enhancing CNS activity .
Research Findings and Data Tables
Table 1: Physicochemical and Antifungal Properties of Selected Derivatives
| Compound | Yield (%) | Melting Point (°C) | Antifungal Activity (IC₅₀, µg/mL) |
|---|---|---|---|
| 4d | 78.5 | 162–164 | 12.3 (C. orbiculare) |
| 4e | 82.1 | 158–160 | 14.7 (B. cinerea) |
| 4g | 90.2 | 170–172 | 10.9 (R. solani) |
Data sourced from synthesis and bioactivity studies .
Table 2: Receptor Binding Affinities of SAR-Optimized Derivatives
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| 8a | 4.5 | 2175 | 483 |
| 8b | 15.2 | 980 | 64 |
Data from competitive binding assays using [³H]DTG and ³H-pentazocine .
Biological Activity
4,5-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole family, characterized by a unique structure that includes a benzothiazole framework with methyl substitutions at the 4 and 5 positions and a ketone functional group at the 2 position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry.
The structural features of this compound contribute to its reactivity and biological profile. The thiazole ring, which incorporates both sulfur and nitrogen atoms, enhances the compound's ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.
- Antiviral Properties : Studies have shown that derivatives of thiazole compounds can inhibit viral proteases, suggesting potential applications against viruses such as SARS-CoV-2 .
- Antitumor Activity : Preliminary evaluations indicate that this compound may inhibit tumor cell growth in various cancer cell lines. In particular, compounds derived from benzothiazole frameworks have shown promising results against specific tyrosine kinases associated with cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antiviral Activity Against SARS-CoV-2 :
- Antitumor Efficacy :
-
Tyrosinase Inhibition :
- Research on related analogs revealed that certain derivatives effectively inhibited tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders. For instance, one derivative exhibited an IC50 value of 3.82 μM, significantly outperforming standard inhibitors like kojic acid .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzo[d]thiazole | Simple thiazole structure | Known for broad-spectrum antimicrobial activity |
| 2-Amino-4-methylbenzo[d]thiazole | Amino group at position 2 | Enhanced solubility and biological activity |
| 4-Methylbenzo[d]thiazole | Methyl substitution at position 4 | Exhibits lower toxicity compared to other analogs |
| This compound | Methyl groups at positions 4 and 5 | Enhanced reactivity and potential for diverse biological applications |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4,5-Dimethylbenzo[d]thiazol-2(3H)-one, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical protocol involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid in 1,4-dioxane under reflux with a catalytic amount of piperidine. Substituted benzaldehydes (e.g., salicylaldehyde) are added to form derivatives via Knoevenagel condensation. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reflux duration (2–18 hours), and acid/base catalysis (e.g., glacial acetic acid) to improve yields (65–95%) and purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thiazolone carbonyl (δ 165–170 ppm).
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched with theoretical values (e.g., C: 58.3%, H: 4.9%, N: 8.1%, S: 12.9%) .
Q. What in vitro models are used to evaluate the biological activity of this compound?
Methodological Answer: Cytotoxicity is assessed against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) using the Sulforhodamine B (SRB) assay. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound (1–100 µM) for 48 hours. IC₅₀ values are calculated relative to controls (e.g., CHS-828, a reference antitumor agent). Data interpretation includes comparing selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) to prioritize candidates for further study .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from variations in experimental design :
- Cell Line Heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and validate culture conditions (e.g., passage number, FBS lot).
- Assay Sensitivity : Compare SRB with MTT or ATP-based assays to rule out false positives.
- Pharmacokinetic Factors : Assess solubility (e.g., DMSO vehicle stability) and metabolic stability using liver microsomes.
- Statistical Rigor : Apply ANOVA with Tukey’s post hoc analysis (p < 0.05) to ensure reproducibility .
Q. What computational strategies predict the pharmacological targets and ADMET properties of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like MAO-B (PDB ID: 2V5Z) or serotonin transporters.
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) linked to bioactivity .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, a logP >3 suggests high membrane penetration but potential toxicity .
Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?
Methodological Answer: SAR studies involve synthesizing analogs with modifications to:
- Substituent Position : Compare 4-methyl vs. 5-methyl groups in cytotoxicity assays.
- Heterocyclic Moieties : Introduce pyrazole or triazole rings to enhance hydrogen bonding.
- Electron-Withdrawing Groups : Test chloro/methoxy substituents for improved MAO-B inhibition (e.g., IC₅₀ reduction from 50 µM to 12 µM) .
Example SAR Table:
| Derivative | R-Group | IC₅₀ (µM, MCF-7) | MAO-B Inhibition (%) |
|---|---|---|---|
| 2c | 4-Cl | 18.2 | 72 |
| 2d | 4-OCH₃ | 22.5 | 65 |
Q. What advanced spectroscopic techniques characterize polymorphic forms or solvates of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
